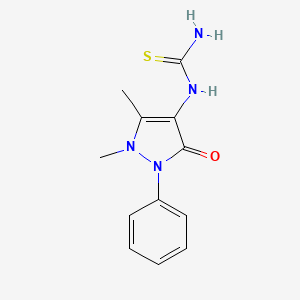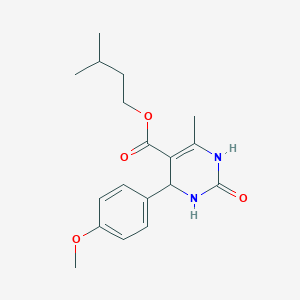![molecular formula C13H10N2O4 B11707930 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2H-13-BENZODIOXOL-5-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE is a Schiff base compound known for its unique chemical structure and properties. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they have a wide range of applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-1,3-Benzodioxol-5-ylmethyliden]furan-2-carbohydrazid erfolgt typischerweise durch Kondensation von Furan-2-carbohydrazid mit 1,3-Benzodioxol-5-carbaldehyd. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird dann abgekühlt und das Produkt durch Filtration und Umkristallisation isoliert .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für N'-[(E)-1,3-Benzodioxol-5-ylmethyliden]furan-2-carbohydrazid nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu vergrößern. Dies würde die Optimierung der Reaktionsbedingungen, die Rückgewinnung von Lösungsmitteln und die Reinigungsschritte umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-[(E)-1,3-Benzodioxol-5-ylmethyliden]furan-2-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Hydraziden oder Hydrazonen.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine antimikrobiellen und antioxidativen Eigenschaften.
Industrie: Einsatz bei der Entwicklung von fluoreszierenden Materialien und Sensoren.
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-1,3-Benzodioxol-5-ylmethyliden]furan-2-carbohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So wird seine antimikrobielle Aktivität beispielsweise auf seine Fähigkeit zurückgeführt, bakterielle Zellmembranen zu stören und wichtige Enzyme zu hemmen. In der Krebstherapie kann die Verbindung durch Interaktion mit zellulären Signalwegen, die an Zellproliferation und Überleben beteiligt sind, Apoptose in Krebszellen induzieren .
Wirkmechanismus
The mechanism of action of N’-[(E)-(2H-13-BENZODIOXOL-5-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-1,3-Benzodioxol-5-ylmethyliden]-2-chlorbenzohydrazid
- N'-[(E)-1,3-Benzodioxol-5-ylmethyliden]-2-cyanoacetohydrazid
- (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylen)-N-phenylhydrazinecarbothioamid
Einzigartigkeit
N'-[(E)-1,3-Benzodioxol-5-ylmethyliden]furan-2-carbohydrazid zeichnet sich durch seine einzigartige Kombination aus Benzodioxol- und Furan-Resten aus, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C13H10N2O4 |
|---|---|
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H10N2O4/c16-13(11-2-1-5-17-11)15-14-7-9-3-4-10-12(6-9)19-8-18-10/h1-7H,8H2,(H,15,16)/b14-7+ |
InChI-Schlüssel |
KQBUMZVZZXMZPB-VGOFMYFVSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)
![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(4-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B11707860.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11707878.png)

![N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11707901.png)


![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)
![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)
